N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O4S2 and its molecular weight is 497.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The crystal structures of compounds related to the chemical , including those with oxothiazolidinylidene acetamide frameworks, have been studied to understand their conformations and compare with similar structures. These studies offer insights into the compound's potential applications in designing drugs with specific structural requirements (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Synthesis and Biological Activity
Syntheses of thiazolo[4,5-d]pyridazinone derivatives, including structures akin to the specified compound, have demonstrated significant biological activities such as analgesic and anti-inflammatory effects. These compounds are characterized by their N-pyrrolidino, N-piperidino, or N-morpholino groups, highlighting their potential in pharmacological applications (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).
Anticancer and Kinase Inhibition
N-benzyl substituted acetamide derivatives, similar to the specified compound, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, particularly the ones featuring thiazole instead of pyridine and specific N-benzyl substitutions, have shown promising results in inhibiting cancer cell proliferation and Src kinase activity, underscoring their potential in cancer therapy (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Coordination Complexes and Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives has revealed their significant antioxidant activity. These studies indicate the potential of incorporating the specific acetamide structure into compounds for developing antioxidants, which could have further implications in mitigating oxidative stress-related diseases (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Synthesis of Thiazole Derivatives and Antimicrobial Activities
The synthesis of novel thiazole derivatives by incorporating various moieties, including the morpholino group as seen in the compound of interest, has been explored. These synthesized compounds have been tested for their antimicrobial activities, showing significant effects against a variety of bacterial and fungal strains. This research area demonstrates the potential use of such compounds in developing new antimicrobial agents (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-2-32-16-7-4-3-6-15(16)24-18(29)14-28-22(30)20-21(19(26-28)17-8-5-13-33-17)34-23(25-20)27-9-11-31-12-10-27/h3-8,13H,2,9-12,14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBRPKPBHMJSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.